3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
Description
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS: 2097958-05-7) is a chlorinated aromatic β-amino acid derivative. Its molecular formula is C₉H₁₀Cl₃NO₂, with a molecular weight of 270.54 g/mol and a purity of ≥97% . Structurally, it features a propanoic acid backbone substituted with an amino group and a 3,4-dichlorophenyl ring. The compound is typically stored at room temperature in a dry, sealed environment to maintain stability .
Properties
Molecular Formula |
C9H10Cl3NO2 |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
InChI Key |
MXVMZTUYNYCRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with chloroacetic acid to yield the final product. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Halogenated analogs (Cl, F) may exhibit enhanced stability and binding affinity in biological systems .
- Methyl esters (e.g., Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, CAS: 845909-40-2) are prodrug candidates with improved lipophilicity .
Stereochemical Variants
Enantiomeric forms significantly influence biological activity. For example:
- (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride (CAS: 2097958-05-7) is explicitly noted in synthesis catalogs, suggesting its preference in chiral applications .
- (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid (CAS: 748128-13-4) highlights the role of stereochemistry in differentiating binding interactions .
Purity and Commercial Availability
- The target compound is available at 97% purity , while analogs like the 3,4-dimethylphenyl variant reach 99% purity .
- Industrial-grade analogs (e.g., 3,4-dimethylphenyl derivative) are marketed for large-scale applications, whereas the target compound is labeled for research use only .
Research Implications
- Structure-Activity Relationships (SAR): The 3,4-dichloro substitution may enhance receptor binding compared to mono-substituted or non-halogenated analogs .
- Solubility and Bioavailability: Methoxy and hydroxy groups improve aqueous solubility, whereas methyl and cyano groups balance lipophilicity for membrane permeability .
- Synthetic Utility: Methyl ester derivatives serve as intermediates for prodrug development , while enantiopure forms (e.g., R-configuration) are critical for targeted drug design .
Biological Activity
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its biological activities, particularly its interactions with glutamate receptors. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chiral structure, which allows it to interact selectively with various biological targets. Its molecular formula is C10H11Cl2N2O2·HCl, indicating the presence of an amino group, a carboxylic acid, and a dichlorophenyl moiety. This configuration imparts unique chemical reactivity and biological properties that are valuable for research and therapeutic applications.
This compound primarily acts as a selective agonist at glutamate receptors. This interaction suggests potential applications in treating neurological disorders, as it may modulate excitatory neurotransmission pathways. The compound's ability to influence these pathways could provide insights into conditions such as epilepsy, depression, and neurodegenerative diseases.
Antimicrobial Activity
Recent studies have indicated that derivatives of 3-amino-3-(3,4-dichlorophenyl)propanoic acid exhibit antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for these pathogens .
- Antifungal Activity : It also demonstrated antifungal activity against Candida species with MIC values between 8 to 64 µg/mL .
Cytotoxicity
The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest that certain derivatives possess significant anticancer properties, indicating potential for development as chemotherapeutic agents.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 3-amino-3-(3,4-dichlorophenyl)propanoic acid in animal models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death and improve cognitive functions in models of Alzheimer's disease .
Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, synthesized derivatives were tested against a panel of drug-resistant bacterial strains. The results highlighted the enhanced activity of compounds containing specific functional groups that improved binding to bacterial targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
